IDO1 Inhibitory Potency of N,4-Dimethoxy-N-methylbenzamide in Cell-Based and Enzymatic Assays
N,4-Dimethoxy-N-methylbenzamide is reported as a potent, uncompetitive, reversible inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Its inhibitory activity has been quantified in both enzymatic and cell-based assays, providing a clear benchmark for its performance in this target class .
| Evidence Dimension | IDO1 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 7 µM (cell-based assay); IC50 = 9.3 µM (enzymatic assay); Ki = 8 µM |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 = ~12.5 nM; BMS-986205: IC50 = 2.8 nM (cell-based assay) [1] |
| Quantified Difference | N,4-Dimethoxy-N-methylbenzamide's IC50 values are >500-fold higher (weaker) than those of clinical-stage IDO1 inhibitors like Epacadostat and BMS-986205. |
| Conditions | Cell-based assay and enzymatic assay (specific cell lines and assay details not provided in source); Hela assay for comparators [REFS-1, REFS-2]. |
Why This Matters
This data defines N,4-Dimethoxy-N-methylbenzamide's potency profile as a micromolar IDO1 inhibitor, which is relevant for in vitro studies but not for in vivo therapeutic applications, allowing researchers to select the appropriate tool compound based on their required potency window.
- [1] Paperity. (n.d.). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. View Source
